molecular formula C7H8N2S B189741 2-Ethylimidazo[2,1-b]thiazole CAS No. 112581-97-2

2-Ethylimidazo[2,1-b]thiazole

Cat. No. B189741
M. Wt: 152.22 g/mol
InChI Key: COFQGDURLSXUBA-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

A solution of 3.0 g of 2-aminothiazole and 4.5 g of 1-bromo-2-butanone in 50 ml of acetone is heated under reflux for an hour and the precipitated crystals are collected by filtration. The crystals in 30 ml of aqueous HBr solution (1N) is heated at 80°-90° C. for an hour. After cooling, the reaction mixture is neutralized with 10% aqueous sodium hydroxide solution and extracted with dichloromethane. The extract is washed with water, dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain 3.0 g of the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][C:9](=O)[CH2:10][CH3:11]>CC(C)=O>[CH2:10]([C:9]1[S:3][C:2]2=[N:6][CH:5]=[CH:4][N:1]2[CH:8]=1)[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
4.5 g
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an hour
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The crystals in 30 ml of aqueous HBr solution (1N) is heated at 80°-90° C. for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CN2C(S1)=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.